molecular formula C20H16FN5OS B2755334 N-(2-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852375-49-6

N-(2-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2755334
CAS No.: 852375-49-6
M. Wt: 393.44
InChI Key: BEOPJQFAZVJWLJ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H16FN5OS and its molecular weight is 393.44. The purity is usually 95%.
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Biological Activity

N-(2-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A fluorophenyl group
  • A triazolo-pyridazin moiety
  • A thioacetamide functional group

This unique combination of functional groups contributes to its biological activity.

Research indicates that compounds similar to this compound may act through various mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in the triazole class often inhibit specific enzymes involved in disease processes. For instance, some derivatives have shown inhibition against cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways .
  • Antimicrobial Activity : Similar structures have demonstrated activity against various pathogens, including bacteria and fungi. The presence of the triazole ring is often associated with enhanced antimicrobial properties .

Biological Activity Data

Activity IC50 Values (μM) Reference
COX-II Inhibition0.011
Antitubercular Activity1.35 - 2.18
Antibacterial ActivityMIC 100 - 400
Cytotoxicity on HEK-293Non-toxic

Case Study 1: Antitubercular Activity

A series of compounds structurally related to this compound were evaluated for their activity against Mycobacterium tuberculosis. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating significant potential as antitubercular agents .

Case Study 2: COX-II Inhibition

In a study examining COX-II inhibitors, derivatives similar to this compound showed remarkable selectivity and potency. One compound demonstrated an IC50 of 0.011 μM against COX-II, suggesting that modifications to the triazole structure can enhance anti-inflammatory effects significantly .

Case Study 3: Antimicrobial Properties

Research on triazole derivatives revealed that certain compounds exhibited antibacterial activity with MIC values ranging from 100 to 400 μg/mL against Gram-positive bacteria. These findings highlight the potential for developing new antibiotics based on the triazole scaffold .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

The compound exhibits potential as an inhibitor of specific biological pathways. For instance, derivatives of thioacetamide compounds have been synthesized and evaluated for their efficacy against Gram-negative bacteria, which are increasingly resistant to conventional antibiotics. The synthesis involved nucleophilic displacement reactions and subsequent modifications to enhance bioactivity .

Key Findings:

  • Antimicrobial Activity: Compounds similar to N-(2-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide have shown promising activity against multi-drug resistant strains of bacteria .
  • Mechanism of Action: The compound may act by inhibiting key enzymes involved in bacterial cell wall synthesis or by disrupting metabolic pathways essential for bacterial growth.

Anticancer Properties

Research has indicated that triazole derivatives possess anticancer properties. The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can significantly influence antiproliferative activity against various cancer cell lines. For example, certain substituents on the phenyl ring were found to enhance the activity of triazole derivatives against colon cancer cells .

Case Studies:

  • TASIN Analogs: A series of TASIN analogs were evaluated for their effects on colon cancer cell lines. Modifications similar to those found in this compound demonstrated varied IC50 values, indicating differing levels of potency based on structural changes .

Antimicrobial Applications

The compound's potential as an antimicrobial agent is highlighted by its structural similarity to other effective compounds in the literature. Pyrazole amide derivatives have shown significant antifungal activity against various phytopathogenic fungi, suggesting a broader application for compounds with similar structures .

Comparative Activity Table:

CompoundActivity TypeTarget OrganismIC50 (µM)
This compoundAntimicrobialGram-negative bacteriaTBD
Pyrazole derivativeAntifungalPhytopathogenic fungi9m: IC50 = TBD

Future Directions and Research Opportunities

Given the promising results observed with similar compounds, further research into this compound could focus on:

  • Optimizing Structure: Modifying the existing structure to enhance efficacy and reduce toxicity.
  • In Vivo Studies: Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies: Investigating the precise mechanisms through which this compound exerts its biological effects.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5OS/c1-13-6-8-14(9-7-13)20-24-23-17-10-11-19(25-26(17)20)28-12-18(27)22-16-5-3-2-4-15(16)21/h2-11H,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOPJQFAZVJWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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